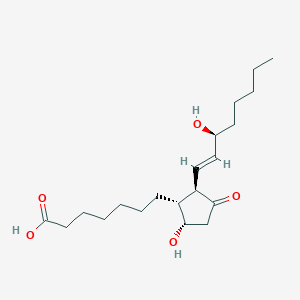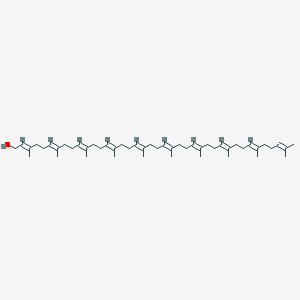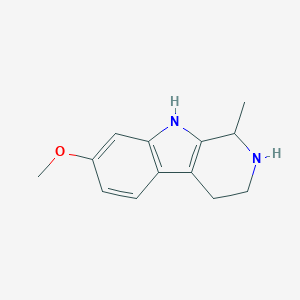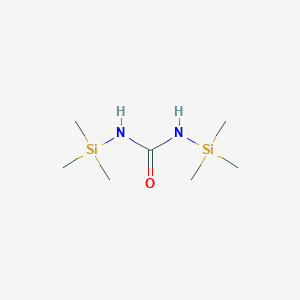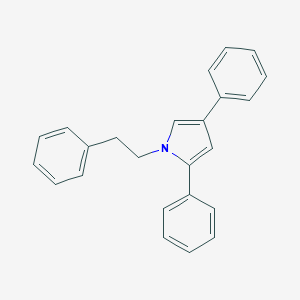
Pyrrole, 1-phenethyl-2,4-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrole, 1-phenethyl-2,4-diphenyl- (PEDP) is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. PEDP is a heterocyclic organic compound that consists of a pyrrole ring, a phenethyl group, and two phenyl groups. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
The mechanism of action of Pyrrole, 1-phenethyl-2,4-diphenyl- is not fully understood, but it is believed to involve the inhibition of enzymes and signaling pathways that are involved in cell proliferation and survival. Pyrrole, 1-phenethyl-2,4-diphenyl- has been shown to inhibit the activity of protein kinases, which are enzymes that regulate cell signaling pathways. By inhibiting these enzymes, Pyrrole, 1-phenethyl-2,4-diphenyl- may prevent the growth and survival of cancer cells and other abnormal cells.
生化和生理效应
Pyrrole, 1-phenethyl-2,4-diphenyl- has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antioxidant activity. In vitro studies have shown that Pyrrole, 1-phenethyl-2,4-diphenyl- can induce apoptosis, or programmed cell death, in cancer cells and other abnormal cells. Pyrrole, 1-phenethyl-2,4-diphenyl- has also been shown to have anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, Pyrrole, 1-phenethyl-2,4-diphenyl- has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
Pyrrole, 1-phenethyl-2,4-diphenyl- has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, Pyrrole, 1-phenethyl-2,4-diphenyl- also has some limitations, including its relatively high cost and limited availability. Additionally, Pyrrole, 1-phenethyl-2,4-diphenyl- may have some toxicity and side effects, which should be carefully evaluated in lab experiments.
未来方向
There are several future directions for the research on Pyrrole, 1-phenethyl-2,4-diphenyl-, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for various diseases, and the exploration of its applications in materials science and analytical chemistry. Additionally, more studies are needed to fully understand the mechanism of action and biochemical and physiological effects of Pyrrole, 1-phenethyl-2,4-diphenyl-. Overall, Pyrrole, 1-phenethyl-2,4-diphenyl- is a promising compound for scientific research with potential applications in various fields.
合成方法
Pyrrole, 1-phenethyl-2,4-diphenyl- can be synthesized using various methods, including the Hantzsch reaction and the Suzuki-Miyaura coupling reaction. The Hantzsch reaction involves the condensation of 1,3-dicarbonyl compounds, aldehydes, and ammonium acetate in the presence of a catalyst. The Suzuki-Miyaura coupling reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. Both methods have been successfully used to synthesize Pyrrole, 1-phenethyl-2,4-diphenyl- with high yields and purity.
科学研究应用
Pyrrole, 1-phenethyl-2,4-diphenyl- has been studied for its potential applications in various fields of research, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, Pyrrole, 1-phenethyl-2,4-diphenyl- has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In materials science, Pyrrole, 1-phenethyl-2,4-diphenyl- has been used as a building block for the synthesis of organic semiconductors and conductive polymers. In analytical chemistry, Pyrrole, 1-phenethyl-2,4-diphenyl- has been used as a fluorescent probe for the detection of metal ions and other analytes.
属性
CAS 编号 |
15811-39-9 |
|---|---|
产品名称 |
Pyrrole, 1-phenethyl-2,4-diphenyl- |
分子式 |
C24H21N |
分子量 |
323.4 g/mol |
IUPAC 名称 |
2,4-diphenyl-1-(2-phenylethyl)pyrrole |
InChI |
InChI=1S/C24H21N/c1-4-10-20(11-5-1)16-17-25-19-23(21-12-6-2-7-13-21)18-24(25)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2 |
InChI 键 |
HDYGQPXJGIVUIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)CCN2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
同义词 |
1-Phenethyl-2,4-diphenyl-1H-pyrrole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



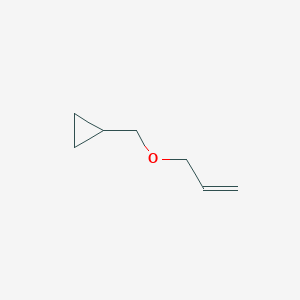
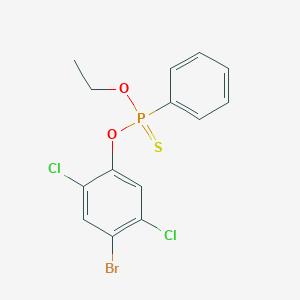
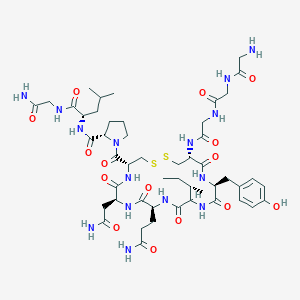
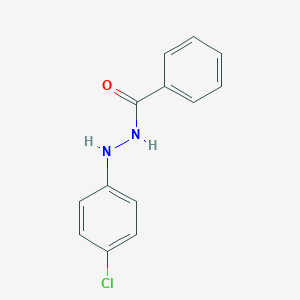
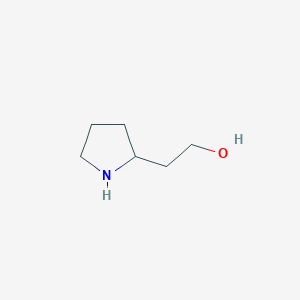
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B102426.png)
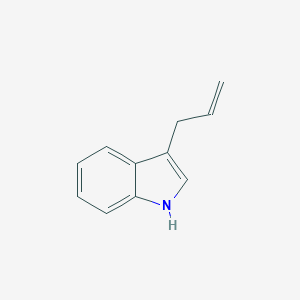
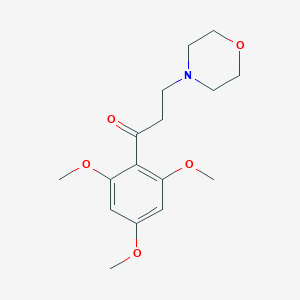
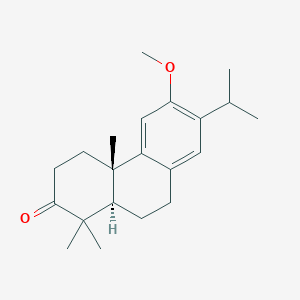
![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)
